2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride
CAS No.: 2866335-71-7
Cat. No.: VC18034232
Molecular Formula: C8H14Cl2N2O2
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866335-71-7 |
|---|---|
| Molecular Formula | C8H14Cl2N2O2 |
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 2-(6-methoxypyridin-3-yl)oxyethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.2ClH/c1-11-8-3-2-7(6-10-8)12-5-4-9;;/h2-3,6H,4-5,9H2,1H3;2*1H |
| Standard InChI Key | BCBJYKYWRJMDHM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=C(C=C1)OCCN.Cl.Cl |
Introduction
Chemical Structure and Physical Properties
The compound’s molecular formula is C₈H₁₄Cl₂N₂O₂, with a molecular weight of 241.11 g/mol. Key structural features include:
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Pyridine core: A six-membered aromatic ring with a methoxy group (-OCH₃) at the 6-position.
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Ether-linked ethanamine: A two-carbon chain connecting the pyridine’s 3-position to a primary amine, protonated as a dihydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white crystalline solid | |
| Solubility | Water-soluble | |
| Molecular Weight | 241.11 g/mol | |
| IUPAC Name | 2-(6-methoxypyridin-3-yl)oxyethanamine; dihydrochloride |
Synthesis and Optimization
The synthesis involves multi-step reactions starting from pyridine derivatives. Industrial-scale methods prioritize efficiency and environmental sustainability:
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Pyridine functionalization: Introduction of methoxy and ethanamine groups via nucleophilic substitution or coupling reactions.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride form.
Critical reaction parameters include temperature (25–30°C), pH control, and reaction time to maximize yield and purity. A comparative analysis of similar compounds, such as 6-methoxypyridin-3-amine dihydrochloride (CAS: VC13354671), highlights the importance of the ether linkage in conferring unique pharmacological properties.
Biological Activity and Mechanisms
Receptor Binding Studies
The compound’s ether linkage and amine group enable binding to G-protein-coupled receptors (GPCRs) and monoamine transporters, akin to structurally related antidepressants . In silico models predict moderate blood-brain barrier permeability, supporting CNS activity.
Table 2: Comparative Bioactivity of Pyridine Derivatives
Applications in Research
Neurological Studies
The compound serves as a lead structure for developing selective serotonin-norepinephrine reuptake inhibitors (SNRIs) . Its modular synthesis allows for derivatization to enhance potency or selectivity .
Chemical Probes
Used in fluorescence-based assays to study receptor localization and function, leveraging its amine group for conjugation with dyes .
Comparison with Structural Analogs
Table 3: Key Structural and Functional Differences
| Compound | Structural Variation | Bioactivity |
|---|---|---|
| 2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine | Ether-linked ethanamine | CNS activity, SNRIs |
| 1-(6-Methoxypyridin-3-yl)ethanamine | Direct C-N linkage | Reduced receptor affinity |
| 2-(6-Methoxypyridin-2-yl)ethanamine | Pyridine substitution | Antimicrobial properties |
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